2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring . This moiety is connected to a 1,3,4-oxadiazole ring, another heterocyclic component, through a sulfur atom. The oxadiazole ring is further substituted with a (3-(trifluoromethyl)benzyl)thio group .
Applications De Recherche Scientifique
Synthesis and Material Applications
Novel Macrocycles Synthesis : A study reported the successful synthesis of benzo(dibenzo)dioxadiaza and triazamacrocyclic ether compounds carrying the 1,2,4-oxadiazole group through N-substitution, demonstrating an innovative approach to creating novel macrocycles with potential applications in material science and pharmacology (Özer & Dürüst, 2022).
Antioxidant Activities
Potent Antioxidants Design : Researchers designed, synthesized, and evaluated a novel series of 5-substituted-1,3,4-oxadiazoles for their antioxidant activities. Certain derivatives exhibited significant antioxidant properties, suggesting their potential as leads for developing new antioxidant agents (Rabie, Tantawy, & Badr, 2016).
Antiproliferative and Bioactivity
Antiproliferative Activities : A synthesis study of 1,3,4-oxadiazole derivatives showed notable antiproliferative activities against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology research (Jin et al., 2006).
Angiotensin II Receptor Antagonistic Activities
Bioisosteres for Nonpeptide Antagonists : Research into benzimidazole-7-carboxylic acids bearing 1,2,4-oxadiazole and related heterocycles demonstrated their efficacy as angiotensin II receptor antagonists, offering insights into the development of hypertension treatments (Kohara et al., 1996).
Liquid Crystal Monomers
Liquid Crystalline Properties : A study on the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles revealed their potential as liquid crystalline monomers, showing smectic or nematic phases that could be leveraged in the development of new materials for electronic displays and other applications (Jian et al., 2014).
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3S/c19-18(20,21)12-5-3-4-11(8-12)10-27-17-23-22-16(26-17)15-9-24-13-6-1-2-7-14(13)25-15/h1-8,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTPZLICEMMFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.